N-Demethyl-N-formyldehydronuciferine

Description

Discovery and First Isolation from Natural Sources

This compound was first isolated and characterized in 1987 by Tomio Nozaka, Isao Morimoto, and colleagues during their investigation of Sinomeni Caulis et Rhizoma, a medicinal plant from the Menispermaceae family. The research team identified this compound as a mutagenic principle in the neutral fraction of the plant's methanol extract. Using a combination of spectroscopic techniques including mass spectrometry, ultraviolet spectroscopy, proton and carbon-13 nuclear magnetic resonance, and X-ray crystallography, they confirmed its structure as a novel dehydroaporphine alkaloid.

The compound was subsequently detected in other Menispermaceae species. In 1995, Menachery and colleagues reported isolating 1.7 mg of N-DFDN from Telitoxicum krukovii alongside other alkaloids including N-formylnuciferine. This discovery expanded understanding of the compound's natural distribution and suggested its potential presence in additional members of the Menispermaceae family. More recently, it has been identified in studies of Menispermum dauricum, further confirming its distribution within this plant family.

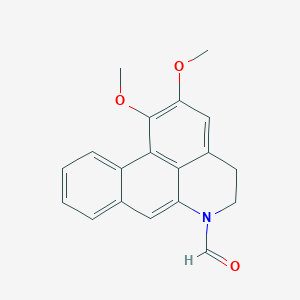

In terms of physical properties, N-DFDN is characterized by a molecular formula of C19H17NO3 and a molecular weight of 307.3 g/mol. Its structure features two methoxy groups at positions 1 and 2 of the aporphine skeleton, contributing to its specific chemical behavior and biological activity profile.

Taxonomic Classification within Aporphine Alkaloids

This compound belongs to the diverse family of aporphine alkaloids, which constitute the second largest group of isoquinoline alkaloids after benzylisoquinoline alkaloids. Aporphine alkaloids are characterized by their tetracyclic structure and have been isolated from plants across at least 15 different botanical families, with approximately 85 distinct compounds identified.

Structurally, N-DFDN is classified as an N-formyldehydroaporphine, distinguished by its formyl group attached to the nitrogen atom and a double bond between positions 6a and 7 in the tetracyclic skeleton. This structural configuration differentiates it from related compounds such as nuciferine (which contains an N-methyl group instead of N-formyl) and places it within a specific subclass of modified aporphines.

The taxonomic classification of aporphine alkaloids can be organized as follows:

| Alkaloid Subclass | Key Structural Features | Representative Compounds |

|---|---|---|

| Simple aporphines | Basic aporphine skeleton with various substitution patterns | Nuciferine, glaucine, bulbocapnine |

| Oxoaporphines | Contain carbonyl group(s) in the structure | Liriodenine, dicentrinone |

| Oxoisoaporphines | Rearranged aporphine structure with carbonyl group | Menisoxoisoaporphine A |

| Dehydroaporphines | Contain double bond(s) in the tetracyclic skeleton | Dehydronuciferine |

| N-formyldehydroaporphines | Formyl group on nitrogen, with dehydro functionality | This compound |

Recent research has enhanced our understanding of the biosynthesis of aporphine alkaloids. Studies identified specific cytochrome P450 enzymes (CYP80G6 and CYP80Q5) with distinct activities toward (S)-configured and (R)-configured substrates in Stephania tetrandra. Additionally, enzymes such as CYP719C3 and CYP719C4 catalyze the formation of methylenedioxy bridges in certain aporphine alkaloids. While these studies did not specifically focus on N-DFDN, they provide valuable insights into the biosynthetic pathways of structurally related compounds.

Historical Significance in Natural Product Research

The discovery of this compound represents an important milestone in natural product research, particularly in the study of plant alkaloids with potential biological activities. Its identification as a mutagenic principle highlighted the importance of comprehensive chemical profiling of medicinal plants used in traditional medicine systems.

The mutagenicity testing conducted by Nozaka et al. revealed that N-DFDN induced mutations in both Salmonella typhimurium TA98 and TA100 strains. This finding was significant as it demonstrated the compound's potential to cause both frameshift mutations (detected by TA98) and base-pair substitutions (detected by TA100). Such results raised important questions about the safety of traditional herbal preparations containing this compound and contributed to a growing awareness in the 1980s about potential risks associated with certain natural products despite their traditional use.

From a methodological perspective, the structural elucidation of N-DFDN exemplified the application of advanced analytical techniques of the period, including X-ray crystallography, to solve complex natural product structures. The work on this and related alkaloids contributed to the refinement of isolation and characterization methods for plant secondary metabolites, establishing approaches that would become standard practice in natural product research.

In the broader context of plant secondary metabolism, compounds like N-DFDN are recognized not merely as metabolic byproducts but as functionally important molecules. As Wink discussed in his research on plant secondary metabolites, many alkaloids serve as chemical defense compounds against herbivores, microbes, and competing plants. The presence of mutagenic compounds like N-DFDN may represent an evolutionary adaptation to deter herbivory or microbial attack, contributing to the plant's survival strategy.

Evolution of Research Interest and Academic Focus

Since its initial discovery, research interest in this compound has evolved alongside broader trends in natural product chemistry and pharmacognosy. The research trajectory can be divided into several distinct phases:

Early Research (1987-1995) : Initial focus on isolation, structural characterization, and preliminary biological activity assessment. The mutagenic properties of N-DFDN were established during this period, and its presence was confirmed in multiple plant species within the Menispermaceae family.

Expanded Phytochemical Investigations (1995-2010) : This period saw increased efforts to identify N-DFDN and related alkaloids in additional plant sources, contributing to a more comprehensive understanding of their natural distribution and chemotaxonomic significance.

Modern Mechanistic Studies (2010-Present) : Recent research has shifted toward understanding the biosynthetic pathways of aporphine alkaloids. While not specifically focused on N-DFDN, these studies provide valuable insights applicable to understanding its formation in plants.

Comparative data on N-DFDN and related aporphine alkaloids illustrates the structural diversity within this class:

Recent advancements in analytical techniques have enhanced our ability to detect, quantify, and characterize aporphine alkaloids in complex plant matrices. Modern high-resolution mass spectrometry, two-dimensional NMR methods, and computational approaches enable more detailed studies of compounds like N-DFDN. The most recent update to the PubChem database entry for N-DFDN occurred in May 2025, reflecting continued interest in documenting and characterizing this compound.

Significant developments in synthetic biology have enabled the reconstruction of biosynthetic pathways for various aporphine alkaloids in engineered microorganisms like yeast (Saccharomyces cerevisiae). While these studies have not specifically focused on N-DFDN, they provide a foundation for potential sustainable production methods that don't rely on plant extraction, which could facilitate further research into its properties.

Looking forward, several emerging research directions for N-DFDN and related compounds include:

- Further characterization of its biosynthesis and the specific enzymes involved

- Investigation of structure-activity relationships to develop potentially safer analogs

- Ecological studies to understand its role in plant defense mechanisms

- Development of sensitive and specific analytical methods for its detection in herbal preparations

The continued interest in N-DFDN reflects the enduring importance of natural product research in discovering novel bioactive compounds and understanding the chemical ecology of plants.

Properties

IUPAC Name |

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-16-10-13-7-8-20(11-21)15-9-12-5-3-4-6-14(12)18(17(13)15)19(16)23-2/h3-6,9-11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKYYXGDKTHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)CCN(C3=CC4=CC=CC=C42)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149446 | |

| Record name | N-Demethyl-N-formyldehydronuciferine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111017-06-2 | |

| Record name | N-Demethyl-N-formyldehydronuciferine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111017062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyl-N-formyldehydronuciferine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYL-N-FORMYLDEHYDRONUCIFERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE965WDD9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares N-Demethyl-N-formyldehydronuciferine with structurally related aporphinoids and N-substituted alkaloids:

Key Observations :

- Formylation vs.

- Molecular Weight Variability: Differences in substituents (e.g., methoxy groups in sinotumine G) lead to significant variations in molecular weight and bioavailability .

Natural Occurrence and Isolation

This compound is distributed across diverse plant families:

- Telitoxicum krukovii: Isolated from the neutral fraction of methanol extracts alongside fluorescent 4,5-dioxoaporphines .

- Sabia parviflora : First reported in the Sabia genus, co-occurring with hepatoprotective compounds like betulinic acid .

- Japanese Pharmacopeial Herbs: Listed as a component of Sinomenium acutum (防己), traditionally used for rheumatism .

Preparation Methods

Methanol Extraction and Fractionation

The traditional method for obtaining N-demethyl-N-formyldehydronuciferine involves solvent extraction from dried Nymphaea caerulea plant material. The process begins with maceration or Soxhlet extraction using methanol, which effectively dissolves alkaloids. The crude methanol extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). The alkaloid-rich ethyl acetate fraction is further purified via column chromatography using silica gel or alumina stationary phases.

Key Steps

-

Plant Material Preparation : Dried aerial parts of Nymphaea caerulea are ground to a fine powder.

-

Methanol Extraction : Powdered material is soaked in methanol (1:10 w/v) for 72 hours at 25°C, with periodic agitation.

-

Solvent Partitioning : The concentrated extract is suspended in water and sequentially partitioned with hexane and ethyl acetate.

-

Chromatographic Purification : The ethyl acetate layer is evaporated and loaded onto a silica gel column, eluted with a gradient of chloroform-methanol (9:1 to 7:3 v/v).

This method yields this compound in the neutral alkaloid fraction, though yields are typically low (0.02–0.05% w/w).

Synthetic Preparation Routes

Demethylation of Dehydronuciferine

Synthetic approaches often begin with dehydronuciferine, a precursor alkaloid. N-demethylation is achieved via oxidative or nucleophilic agents:

Iodine-Mediated Demethylation

Adapting methods from erythromycin derivative synthesis, demethylation employs iodine in a sodium acetate-buffered methanol solution. The reaction proceeds under inert gas (e.g., nitrogen) at 50–60°C, with stepwise iodine additions to maintain a pH of 8–9.

Reaction Conditions

-

Reagent : 1.5–4.0 equivalents iodine per dehydronuciferine.

-

Solvent : Methanol or aqueous methanol.

-

Temperature : 55°C.

-

Time : 4–6 hours.

This method achieves ~70–80% demethylation efficiency, though byproducts like formaldehyde require removal via sparging.

Alternative Demethylation Agents

Cyanogen bromide (BrCN) in chloroform or dichloromethane at 0°C selectively cleaves N-methyl groups without altering the dehydronuciferine backbone. Yields range from 60–75%, but BrCN’s toxicity limits scalability.

Formylation of N-Demethyl-dehydronuciferine

The demethylated intermediate undergoes N-formylation using formic acid-acetic anhydride (1:3 v/v) at 80°C for 2 hours. The reaction is quenched with ice-water, and the product is extracted into dichloromethane.

Optimization Parameters

-

Formylating Agent : Excess acetic formic anhydride.

-

Catalyst : Pyridine (1 equivalent).

-

Yield : 85–90% after recrystallization from ethanol.

Analytical Characterization

Spectroscopic Validation

Post-synthesis, the compound is verified via:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >95%. Mobile phase: acetonitrile-water (70:30 v/v) at 1 mL/min.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Natural Extraction | 0.02–0.05% | 90–95% | Low | Moderate |

| Iodine Demethylation | 70–80% | 85–90% | High | High |

| BrCN Demethylation | 60–75% | 80–85% | Moderate | Very High |

Advantages of Synthetic Routes :

-

Higher yields and reproducibility.

-

Avoids seasonal variability in plant alkaloid content.

Limitations :

-

Complex purification steps.

-

Toxicity of reagents (e.g., iodine, BrCN).

Q & A

Q. Advanced Consideration :

- Contradictions in Spectral Data : Discrepancies in NMR chemical shifts may arise due to solvent effects or impurities. Cross-validation using X-ray crystallography or comparison with synthetic analogs (e.g., N-formylnuciferine derivatives) can resolve ambiguities .

- Methodological Refinement : Optimize mobile phase gradients in HPLC to separate structurally similar alkaloids (e.g., norcepharadione B) that co-elute in crude extracts .

What experimental strategies are recommended to investigate the bioactivity of this compound, particularly its interaction with neurological or metabolic targets?

Q. Advanced Research Focus

- Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities for receptors like serotonin or dopamine transporters, given its structural similarity to aporphine alkaloids. Validate predictions with competitive radioligand assays .

- In Vitro Models : Prioritize cell-based assays (e.g., SH-SY5Y neurons) to assess neuroprotective effects against oxidative stress. Include positive controls (e.g., N-formylnuciferine) to benchmark activity .

- Data Interpretation : Address false positives in bioactivity screens by confirming target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

Q. Advanced Methodology

- Source Variability : Differences in plant extraction protocols (e.g., solvent polarity, temperature) may alter alkaloid profiles. Standardize starting material using authenticated Telitoxicum krukovii vouchers and quantify compound purity via LC-MS .

- Assay Heterogeneity : Compare IC50 values across studies using normalized protocols (e.g., fixed ATP concentrations in kinase assays). Apply meta-analysis tools to identify trends in dose-response relationships .

What synthetic routes are feasible for this compound, and how can regioselectivity challenges in formylation be addressed?

Q. Advanced Synthesis Focus

- Demethylation-Formylation Sequence : Start with nuciferine or dehydronuciferine as precursors. Use selective demethylation agents (e.g., BBr3) followed by formylation with formic acid/acetic anhydride. Monitor reaction progress via thin-layer chromatography (TLC) with iodine visualization .

- Regioselectivity : Employ protecting groups (e.g., acetyl) on hydroxyl moieties to direct formylation to the nitrogen atom. Confirm regiochemical outcomes with NOESY NMR to distinguish between N- and O-formylated products .

How should researchers design studies to evaluate the metabolic stability and pharmacokinetics of this compound?

Q. Advanced Experimental Design

- In Vitro ADME : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated metabolism. Quantify metabolite formation (e.g., demethylated derivatives) using LC-MS/MS .

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration. Compare with structurally related aporphinoids to establish structure-property relationships .

What are the critical pitfalls in interpreting the ecological or evolutionary roles of this compound in its native plant species?

Q. Basic Ecological Focus

- Functional Hypotheses : Design field experiments to test allelopathic or anti-herbivory activity. Use leaf-disk assays with insect larvae and control for confounding variables (e.g., plant age, environmental stressors) .

- Comparative Analysis : Screen related Telitoxicum species for the compound’s presence to infer evolutionary conservation. Pair with transcriptomics to identify biosynthetic gene clusters .

How can researchers ensure rigor and reproducibility in studies involving this compound?

Q. Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (address gaps in aporphinoid pharmacology), and Relevant (link to neurological or metabolic diseases) .

- Data Transparency : Publish raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for chemical datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.